Paeonol

Overview

Description

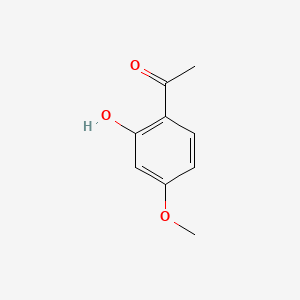

Chemical Properties and Sources Paeonol (2-hydroxy-4-methoxyacetophenone) is a phenolic compound primarily isolated from the root bark of Paeonia suffruticosa (Cortex Moutan) and other Paeonia species such as P. ostii and P. lactiflora . It has a molecular weight of 166.17 g/mol, a melting point of 52°C, and a low molecular structure that facilitates rapid absorption and distribution in biological systems .

Pharmacokinetics this compound is rapidly absorbed via passive diffusion in the intestines, with a short half-life (2.27 hours in the liver) and broad tissue distribution, including the heart, liver, kidneys, and brain . Notably, it crosses the blood-brain barrier, though levels in the brain decline rapidly post-administration .

Biological Activities this compound exhibits diverse pharmacological effects:

- Antioxidant/Neuroprotective: Reduces oxidative stress in ALS models by modulating transport mechanisms (e.g., inhibited by edaravone and verapamil) .

- Cardioprotective: Attenuates atherosclerosis via anti-inflammatory, anti-apoptotic, and lipid metabolism regulation .

- Anticancer: Induces apoptosis and cell-cycle arrest in cancer cells, with derivatives showing enhanced cytotoxicity .

- Antimicrobial: Demonstrates moderate antimildew activity against fungi, albeit less potent than thymol or carvacrol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paeonol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources such as the root bark of Paeonia suffruticosa . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

1.1. 1,2,3-Triazole Derivatives via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently generates triazole-linked paeonol derivatives.

-

Reagents : this compound alkynes, phenyl azides, Cu(OAc)₂·H₂O, sodium ascorbate

-

Conditions : t-BuOH/H₂O (1:1), room temperature

-

Example : Synthesis of 6a–r derivatives yields compounds with IC₅₀ values as low as 12.5 μM against NCI-H1299 lung cancer cells .

Reaction Scheme :

1.2. Aminothiazole-Paeonol Derivatives

This compound reacts with thiourea and iodine to form aminothiazole hybrids with antibacterial activity .

-

Reagents : this compound, iodine, thiourea

-

Conditions : Ethanol, reflux (12–16 h), NaOH quenching

-

Product : Compound 11 exhibits a molecular ion peak at m/z 223.0462 (C₁₆H₁₄N₂O₄S₂) .

1.3. Etherification and Alkylation

The hydroxyl group undergoes alkylation with organic halides under basic conditions :

-

Reagents : this compound, benzyl bromide, K₂CO₃

-

Conditions : DMF, ice bath → room temperature

2.1. Esterification

This compound’s hydroxyl group reacts with acyl chlorides to form esters.

-

Example : Synthesis of sulfonate esters using benzenesulfonyl chloride .

-

Conditions : K₂CO₃, acetone, reflux

2.2. Oxidation and Reduction

-

Oxidation : this compound derivatives undergo oxidation to form quinones, enhancing antitumor activity .

-

Reduction : Catalytic hydrogenation reduces acetyl groups to ethanol moieties .

3.1. Hybrid Conjugates

This compound combines with ozagrel or β-asarone to form mutual prodrugs:

-

Ozagrel-paeonol conjugate : Reduces cerebral infarction volume by 58% in ischemic stroke models .

-

β-Asarone-paeonol : Modulates brain-gut axis signaling, improving neuroprotection .

Biological Activity of Derivatives

Mechanistic Insights

-

Anticancer Activity : Triazole derivatives induce mitochondrial dysfunction (↓ Bcl-2/Bax ratio, ↑ caspase-3/9) .

-

Anti-inflammatory : Ether derivatives suppress NF-κB and MAPK pathways, reducing TNF-α and IL-6 .

-

Kinase Inhibition : this compound binds TOPK (Kd = 7.67 μM), inhibiting γ-H2AX phosphorylation .

Reaction Optimization

-

Solubility Enhancement : Nanoformulations (liposomes, micelles) improve this compound’s aqueous solubility from 30 mg/mL (DMSO) to >98% encapsulation efficiency .

-

Yield Improvement : Ultrasonic microwave-assisted hydrodistillation achieves 98.49% this compound recovery .

This compound’s chemical versatility enables the development of derivatives with tailored pharmacokinetic and therapeutic profiles. Continued exploration of its reactivity, particularly in hybrid conjugates and targeted delivery systems, holds promise for advancing precision medicine.

Scientific Research Applications

Paeonol has a wide range of scientific research applications:

Chemistry: This compound is used as a starting material for the synthesis of various organic compounds.

Biology: It has been studied for its effects on cellular processes and signaling pathways.

Medicine: This compound exhibits anti-inflammatory, antitumor, and neuroprotective properties, making it a potential therapeutic agent for conditions such as Alzheimer’s disease and cardiovascular diseases

Mechanism of Action

Paeonol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

Paeonol shares structural similarities with glycosylated derivatives and related phenolics found in Paeonia species. Key comparisons include:

Mechanistic Differences :

- In Paeoniae Radix (PR) extracts, this compound and paeoniflorin induce cell-cycle arrest via p53/MAPK pathways, while homologs like homogalacturonan (HG) and oleanolic acid (OA) target Aurora kinase B .

Functional Analogs

Phenolic Compounds:

- Thymol (TV) and Carvacrol (AN): Exhibit superior antimildew activity (MIC: 0.98–2.34 mg/mL) compared to this compound, which lacks inhibition zones in agar tests but shows MIC/MBC activity .

- Edaravone: FDA-approved ALS drug; inhibits this compound uptake by 62–68% in ALS cell models, suggesting competitive transport mechanisms .

Drug Interactions :

- Verapamil and Quinidine: Inhibit this compound uptake by 63–75%, indicating shared transport pathways with calcium channel blockers .

- MPP+ (neurotoxin): Reduces this compound uptake by 73–82%, highlighting sensitivity to oxidative stress modulators .

Chromonylthiazolidines :

- Derived from this compound via semi-synthesis; show enhanced cytotoxicity in cancer cells (e.g., colon cancer) compared to parent compound .

Ozagrel–this compound Codrug (PNC3):

- Exhibits superior molecular docking energies (CDOCKER_ENERGY: 23.57 kcal/mol for P2Y12) vs. This compound alone, improving antiplatelet aggregation efficacy .

Pharmacodynamic Comparisons

Key Research Findings

- Uptake Modulation: this compound transport is significantly inhibited by neuroprotective agents (edaravone, verapamil) and carnitine analogs, suggesting overlapping pathways in ALS therapy .

- Structural-Activity Relationship: Glycosylation reduces this compound’s bioavailability, while synthetic derivatives (e.g., PNC3) enhance target binding .

Data Tables

Table 1: Inhibition of this compound Uptake in ALS Cell Lines

| Inhibitor | WT SOD1 Uptake (% Control) | MT SOD1 Uptake (% Control) |

|---|---|---|

| Edaravone | 62.1 ± 7.0 | 67.9 ± 5.4 |

| Verapamil | 63.9 ± 8.4 | 75.2 ± 4.5 |

| L-Carnitine | 82.7 ± 3.6 | 73.9 ± 2.3 |

| MPP+ | 82.7 ± 3.6 | 73.9 ± 2.3 |

Data from ALS model NSC-34 cells .

Table 2: Antimildew Activity of Phenolic Compounds

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| This compound | >2.34 | >2.34 |

| Thymol | 0.98 | 1.23 |

| Carvacrol | 1.12 | 1.40 |

Adapted from agar diffusion and MIC/MBC assays .

Biological Activity

Paeonol, a phenolic compound derived from the root of Paeonia suffruticosa , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Effects : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production.

- Anti-inflammatory Properties : It modulates inflammatory pathways, particularly through the inhibition of NF-κB signaling.

- Antitumor Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines.

- Dermatological Applications : Its ability to inhibit melanogenesis and promote skin health is being explored.

-

Antioxidant Activity :

- This compound significantly inhibits ROS production in human umbilical vascular endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (ox-LDL) at concentrations of 10 and 50 µM. This inhibition is associated with improved cell viability and reduced apoptosis through downregulation of p38 MAPK and NF-κB pathways .

- Anti-inflammatory Effects :

- Antitumor Properties :

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on cardiovascular diseases. It was found that this compound treatment improved endothelial function and reduced inflammation in atherosclerotic conditions. The compound inhibited matrix metalloproteinases (MMPs) and Akt signaling pathways, leading to decreased angiogenesis .

Case Study 2: Dermatological Applications

Research involving animal models indicated that this compound effectively reduced skin inflammation and hyperpigmentation. In imiquimod-induced psoriasis models, it decreased MyD88 levels, thus inhibiting dendritic cell maturation and activation .

Table 1: Biological Activities of this compound

Table 2: Summary of Research Findings on this compound

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPJVPSNHJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | paeonol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Paeonol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022059 | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000683 [mmHg] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-41-0 | |

| Record name | Paeonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAEONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAEONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.